Proligestone

Description

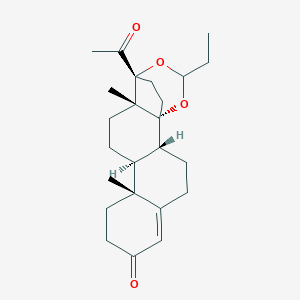

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,10R,11S,14S,15R)-15-acetyl-17-ethyl-10,14-dimethyl-16,18-dioxapentacyclo[13.3.2.01,14.02,11.05,10]icos-5-en-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O4/c1-5-20-27-23(15(2)25)12-13-24(28-20)19-7-6-16-14-17(26)8-10-21(16,3)18(19)9-11-22(23,24)4/h14,18-20H,5-13H2,1-4H3/t18-,19+,20?,21-,22+,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSDUYIXZDSLSZ-QSDCUGRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1OC23CCC(C2(CCC4C3CCC5=CC(=O)CCC45C)C)(O1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1O[C@@]23CC[C@]([C@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)(O1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016687 | |

| Record name | Proligestone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23873-85-0 | |

| Record name | 14,17-[Propylidenebis(oxy)]pregn-4-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23873-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proligestone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023873850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proligestone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Proligestone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROLIGESTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55772LJ01V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Proligestone Action in Canine Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proligestone, a synthetic progestin, is a cornerstone in canine reproductive medicine. Its primary mechanism of action revolves around its potent agonist activity at the progesterone receptor (PR), leading to a cascade of downstream effects that regulate the estrous cycle. This technical guide provides a comprehensive overview of the molecular and physiological mechanisms of proligestone in canine models, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. A crucial aspect of its pharmacology is its cross-reactivity with the glucocorticoid receptor (GR), which contributes to some of its side effects. Understanding these core mechanisms is paramount for the development of safer and more effective hormonal therapies in canines.

Proligestone's Interaction with Steroid Receptors

Proligestone's physiological effects are primarily mediated through its interaction with nuclear steroid hormone receptors, namely the progesterone receptor (PR) and the glucocorticoid receptor (GR).

Progesterone Receptor (PR) Agonism

As a progestin, proligestone's principal mechanism of action is its function as an agonist of the progesterone receptor.[1] Upon binding to the PR in target tissues, proligestone induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Inside the nucleus, the proligestone-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, mimicking the effects of endogenous progesterone.[2] This action alters cellular metabolism in a manner similar to progesterone.[2]

Glucocorticoid Receptor (GR) Cross-Reactivity

In addition to its high affinity for the PR, proligestone also demonstrates significant binding to the glucocorticoid receptor.[3] This cross-reactivity means that proligestone can act as a glucocorticoid agonist, leading to the suppression of the hypothalamic-pituitary-adrenocortical (HPA) axis.[4] This is a key consideration in the long-term use of proligestone, as it can result in adrenal suppression.[5][6]

Receptor Binding Affinity

The efficacy and potential side effects of proligestone are directly related to its binding affinity for PR and GR. In vitro studies using canine uterine and liver tissues have established the relative binding affinities of proligestone in comparison to other steroids.

Table 1: Quantitative Data on Proligestone Receptor Binding Affinity

| Receptor | Ligand Displacement Rank Order | Relative Binding Affinity | Apparent Inhibition Constant (Ki) |

| Canine Uterine Progesterone Receptor (PR) | Medroxyprogesterone Acetate (MPA) ≈ ORG 2058 > Proligestone > Progesterone >> Cortisol, Dexamethasone, Spironolactone[3] | High | Approximately 10 times higher than MPA[3] |

| Canine Liver Glucocorticoid Receptor (GR) | Dexamethasone > Cortisol > Medroxyprogesterone Acetate (MPA) > Proligestone > Progesterone >> Aldosterone, Spironolactone[3] | Moderate | Approximately 10 times higher than MPA[3] |

Experimental Protocols

Progesterone and Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding Assay)

This protocol outlines the methodology used to determine the binding affinity of proligestone for canine progesterone and glucocorticoid receptors.

Objective: To determine the apparent inhibition constant (Ki) of proligestone for the canine progesterone receptor (PR) and glucocorticoid receptor (GR) through competitive displacement of a radiolabeled ligand.

Materials:

-

Canine uterine tissue (for PR) and liver tissue (for GR)

-

Radiolabeled ligands: [3H]ORG 2058 (for PR) and [3H]dexamethasone (for GR)

-

Unlabeled competitors: Proligestone, Medroxyprogesterone Acetate (MPA), Progesterone, ORG 2058, Dexamethasone, Cortisol, Spironolactone, Aldosterone

-

Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Incubation buffer

-

Wash buffer

-

Scintillation fluid

-

Glass fiber filters

-

Homogenizer, centrifuge, scintillation counter

Procedure:

-

Tissue Preparation:

-

Excise canine uterine and liver tissues and place them in ice-cold homogenization buffer.

-

Homogenize the tissues using a mechanical homogenizer.

-

Centrifuge the homogenate at a low speed to remove cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes containing the receptors.

-

Resuspend the membrane pellet in the incubation buffer.

-

-

Competitive Binding Assay:

-

Set up a series of reaction tubes.

-

To each tube, add a fixed concentration of the radiolabeled ligand ([3H]ORG 2058 for PR or [3H]dexamethasone for GR).

-

Add increasing concentrations of the unlabeled competitor (proligestone or other steroids).

-

Add the prepared membrane suspension to initiate the binding reaction.

-

Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound ligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radiolabeled ligand as a function of the concentration of the unlabeled competitor.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).

-

Calculate the apparent inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the mechanism of action of proligestone.

Effects on the Hypothalamic-Pituitary-Gonadal (HPG) and Hypothalamic-Pituitary-Adrenocortical (HPA) Axes

Antigonadotropic Effects on the HPG Axis

Proligestone exerts a strong negative feedback on the HPG axis, which is the primary mechanism for its use in estrus control.[5][7] By acting on the hypothalamus and pituitary gland, proligestone suppresses the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) and, consequently, the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[7] This suppression of gonadotropins prevents follicular development, ovulation, and the behavioral signs of estrus.

Suppressive Effects on the HPA Axis

Due to its affinity for the glucocorticoid receptor, proligestone administration can suppress the HPA axis.[4] This occurs through a negative feedback mechanism on the hypothalamus and pituitary, leading to decreased secretion of Corticotropin-Releasing Hormone (CRH) and Adrenocorticotropic Hormone (ACTH). The reduced ACTH levels result in decreased endogenous cortisol production by the adrenal glands.[4]

Table 2: Quantitative Data on Hormonal Effects of Proligestone

| Axis | Hormone | Effect | Quantitative Data |

| HPG Axis | LH (Luteinizing Hormone) | Suppression | Specific quantitative data on the extent of LH suppression in dogs following proligestone treatment is not well-documented in the reviewed literature. |

| FSH (Follicle-Stimulating Hormone) | Suppression | Specific quantitative data on the extent of FSH suppression in dogs following proligestone treatment is not well-documented in the reviewed literature. | |

| HPA Axis | ACTH (Adrenocorticotropic Hormone) | Suppression | Studies have shown sawtooth patterns of suppression of basal ACTH levels in plasma, synchronous with the time of administration.[4] |

| Cortisol | Suppression | Basal cortisol levels in plasma are suppressed following proligestone administration.[4] |

Conclusion

The mechanism of action of proligestone in canine models is multifaceted, with its primary therapeutic effects stemming from potent progesterone receptor agonism and subsequent suppression of the HPG axis. Its cross-reactivity with the glucocorticoid receptor, leading to HPA axis suppression, is a significant pharmacological feature that contributes to its side-effect profile. A thorough understanding of these mechanisms, supported by quantitative binding data and a clear grasp of the experimental protocols used for their elucidation, is essential for the informed use of proligestone in clinical practice and for the future development of more targeted and safer reproductive hormonal therapies for canines. Further research is warranted to determine the specific Ki values of proligestone for canine PR and GR and to quantify the precise impact of proligestone on gonadotropin and adrenal steroid levels.

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Concentrations of reproductive hormones in canine serum throughout late anestrus, proestrus and estrus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding specificity of medroxyprogesterone acetate and proligestone for the progesterone and glucocorticoid receptor in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. zoetisus.com [zoetisus.com]

- 7. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

Proligestone: A Technical Deep Dive into its Molecular Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proligestone (14α,17α-propylidenedioxyprogesterone) is a synthetically derived steroidal progestin belonging to the 17α-hydroxyprogesterone group.[1][2] Primarily utilized in veterinary medicine for the regulation of the estrous cycle, it functions as a potent agonist of the progesterone receptor (PR).[1][3] This document provides a comprehensive technical overview of Proligestone's molecular characteristics, a detailed examination of its synthesis pathway, and the experimental protocols used to determine its biological activity. Quantitative data are presented in tabular format for clarity, and key biological and synthetic pathways are visualized using diagrammatic representations.

Molecular Structure and Physicochemical Properties

Proligestone is a derivative of progesterone, characterized by a C14α,17α cyclic ketal structure formed with propionaldehyde.[1][3] This modification is crucial to its biological activity and pharmacokinetic profile.

Table 1: Chemical and Physical Properties of Proligestone

| Property | Value | Reference(s) |

| IUPAC Name | 14α,17α-(propylidenebis(oxy))pregn-4-ene-3,20-dione | [3] |

| Synonyms | Covinan, Delvosteron, 14α,17α-Propylidenedioxyprogesterone | [3][4] |

| CAS Number | 23873-85-0 | [3] |

| Molecular Formula | C24H34O4 | [3] |

| Molecular Weight | 386.532 g·mol−1 | [3] |

| Appearance | White to off-white, sterile aqueous suspension | [1][5] |

| Melting Point | Data not available in search results. | |

| Boiling Point | Data not available in search results. | |

| Solubility | Ecotoxicity studies indicate low water solubility. No toxicity was observed at the limit of solubility in water (>0.5 mg/l).[6][7] Specific solubility data in organic solvents is not available in search results. | [6][7] |

| Storage Conditions | Store below 25°C. Do not refrigerate. | [8] |

Table 2: Spectroscopic and Analytical Data for Proligestone

| Data Type | Details | Reference(s) |

| ¹H-NMR | Specific spectral data not available in search results. | |

| ¹³C-NMR | Specific spectral data not available in search results. | |

| Mass Spectrometry | Exact Mass: 386.2457 | [4] |

| Elemental Analysis | C: 74.58%, H: 8.87%, O: 16.56% | [4] |

Synthesis of Proligestone

The synthesis of Proligestone is a multi-step process starting from progesterone or its derivatives. The key structural feature of Proligestone, the 14α,17α-propylidenedioxy cyclic acetal, is formed in the final stages of the synthesis. The overall process involves the introduction of hydroxyl groups at the 14α and 17α positions of the steroid backbone, followed by acid-catalyzed acetalization with propionaldehyde.[3][5]

Key Synthetic Step: Acetal Formation

The defining step in Proligestone synthesis is the reaction of 14α,17α-dihydroxyprogesterone with propionaldehyde.[5] This reaction is an acid-catalyzed nucleophilic addition, forming a five-membered dioxolane ring fused to the steroid D-ring.

Representative Protocol for Acetal Formation:

-

Reactants: 14α,17α-dihydroxyprogesterone and propionaldehyde are used in equimolar or with a slight excess of the aldehyde.

-

Catalyst: A strong protic acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid, is used in catalytic amounts to protonate the aldehyde's carbonyl group, increasing its electrophilicity.[9]

-

Solvent: The reaction is typically carried out in a non-polar, aprotic solvent from which water can be removed, such as benzene or toluene, to drive the equilibrium towards the acetal product.[9]

-

Procedure:

-

14α,17α-dihydroxyprogesterone is dissolved in the chosen solvent.

-

The acid catalyst and propionaldehyde are added to the solution.

-

The mixture is heated to reflux, often with a Dean-Stark apparatus to continuously remove the water formed during the reaction.[9]

-

The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched, neutralized (e.g., with a weak base like sodium bicarbonate solution), and the organic phase is separated.

-

The crude product is purified via recrystallization or column chromatography to yield pure Proligestone.[5]

-

(Note: This is a generalized protocol based on standard organic chemistry principles for cyclic acetal formation. A specific, citable, detailed protocol for Proligestone was not available in the search results.)

Mechanism of Action and Signaling Pathway

Proligestone exerts its biological effects primarily by acting as an agonist for the progesterone receptor (PR).[1][3] It also demonstrates a significant binding affinity for the glucocorticoid receptor (GR).[2][10] The genomic action of Proligestone follows the classical pathway for steroid hormones.

Upon diffusing across the cell membrane, Proligestone binds to the PR located in the cytoplasm, which is complexed with heat shock proteins (HSPs). This binding induces a conformational change, leading to the dissociation of the HSPs and receptor dimerization. The activated Proligestone-PR dimer complex then translocates into the nucleus. Inside the nucleus, the complex functions as a transcription factor, binding to specific DNA sequences known as progesterone-response elements (PREs) in the regulatory regions of target genes, thereby modulating their transcription and leading to the physiological response.

Key Experimental Protocols

The biological activity of Proligestone is quantified through various in vitro and in vivo assays. The following are representative protocols for key experiments.

Progesterone Receptor Binding Assay

This in vitro assay determines the binding affinity of Proligestone to the progesterone receptor. It is typically performed as a competitive binding experiment using a radiolabeled ligand.

Principle: The assay measures the ability of unlabeled Proligestone to compete with a radiolabeled progestin (e.g., [3H]ORG 2058) for binding to PR in a tissue preparation rich in these receptors, such as the canine uterus.[10] The concentration of Proligestone that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.

Representative Protocol:

-

Tissue Preparation: Uterine tissue from dogs is homogenized in a cold buffer (e.g., Tris-HCl with EDTA and dithiothreitol) to prepare a cytosol fraction containing the PR.

-

Assay Components:

-

Radioligand: [3H]ORG 2058 at a single, fixed concentration (e.g., in the low nanomolar range).

-

Competitor: Proligestone at a range of increasing concentrations.

-

Non-specific Binding Control: A high concentration of an unlabeled progestin (e.g., cold ORG 2058) is used to determine binding to non-receptor components.

-

-

Procedure:

-

Aliquots of the cytosol preparation are incubated with the radioligand and either buffer, varying concentrations of Proligestone, or the non-specific binding control.

-

Incubation is carried out at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Bound and free radioligand are separated. A common method is dextran-coated charcoal adsorption, where the charcoal adsorbs the free [3H]ORG 2058, leaving the receptor-bound ligand in the supernatant.

-

The radioactivity in the supernatant (representing bound ligand) is quantified using liquid scintillation counting.

-

Specific binding is calculated by subtracting non-specific binding from total binding. A competition curve is plotted to determine the IC50 value for Proligestone.

-

(Note: This protocol is based on the principles of radioligand binding assays described in the literature.[10][11] The exact concentrations, incubation times, and buffers for a specific Proligestone assay were not detailed in the search results.)

Clauberg-McPhail Test for Progestational Activity

This is a classic in vivo bioassay to determine the progestational potency of a compound by observing its effect on the uterine endometrium of immature rabbits.

Principle: Immature female rabbits are first primed with an estrogen to stimulate endometrial proliferation. They are then treated with the test compound (Proligestone). A potent progestin will induce secretory changes in the estrogen-primed endometrium, mimicking the luteal phase of the menstrual cycle. The extent of this transformation is scored histologically.[12]

Representative Protocol:

-

Animal Model: Immature female rabbits (e.g., weighing 800-1000g).

-

Procedure:

-

Priming Phase: The rabbits are treated with a daily dose of an estrogen (e.g., 15 µg total of estrone) over approximately 6 days to induce endometrial growth.[12]

-

Treatment Phase: Following priming, the animals are administered daily doses of Proligestone (subcutaneously or orally in a suitable vehicle like sesame oil) for 5-6 consecutive days.[12] A range of doses is typically tested alongside a vehicle control group and a positive control group (e.g., progesterone).

-

Sample Collection: 24 hours after the final dose, the animals are euthanized, and the uteri are excised.

-

Histological Evaluation: Uterine tissue is fixed (e.g., in Bouin's solution), sectioned, and stained (e.g., with hematoxylin and eosin).[12]

-

Scoring: The endometrial sections are examined microscopically and scored based on the degree of glandular proliferation and arborization according to the McPhail scale (typically graded from +1 to +4).[12] The average McPhail index for each dose group is calculated to determine the progestational potency of Proligestone.

-

(Note: This protocol is based on the standard Clauberg-McPhail test methodology.[12][13] Specific dosages of Proligestone and resulting McPhail scores were not available in the search results.)

References

- 1. msd.com [msd.com]

- 2. Proligestone (CAS 23873-85-0) | Research Compound [benchchem.com]

- 3. Proligestone - Wikipedia [en.wikipedia.org]

- 4. medkoo.com [medkoo.com]

- 5. msd.com [msd.com]

- 6. msd.com [msd.com]

- 7. msd.com [msd.com]

- 8. Buy Proligestone | 23873-85-0 [smolecule.com]

- 9. ijsdr.org [ijsdr.org]

- 10. Binding specificity of medroxyprogesterone acetate and proligestone for the progesterone and glucocorticoid receptor in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ORG-2058 as a ligand in the assay of progesterone receptor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rep.bioscientifica.com [rep.bioscientifica.com]

- 13. researchgate.net [researchgate.net]

The Pharmacodynamics of Proligestone: An In-depth Analysis of its Progesterone Receptor Agonism

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacodynamics of proligestone, a synthetic progestin, with a specific focus on its role as a progesterone receptor agonist. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to facilitate a deeper understanding of proligestone's mechanism of action.

Introduction

Proligestone is a synthetic steroidal progestin used in veterinary medicine for the control of estrus and the management of hormone-dependent conditions.[1] Its therapeutic effects are primarily mediated through its interaction with the progesterone receptor (PR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1] This guide delves into the molecular interactions and cellular consequences of proligestone binding to the PR, providing a detailed examination of its pharmacodynamic profile.

Quantitative Analysis of Receptor Binding Affinity

The cornerstone of proligestone's pharmacodynamic activity is its binding affinity for the progesterone receptor. Quantitative data from competitive binding assays provide insight into the potency and selectivity of this interaction. A key study by Selman et al. (1996) investigated the binding characteristics of proligestone for the canine progesterone receptor (PR) and glucocorticoid receptor (GR).[2]

The apparent inhibition constants (Ki) from this study are summarized in the table below, offering a direct comparison of proligestone's affinity for both receptors relative to other steroids.[2]

| Compound | Apparent Ki for Canine PR (nM) | Apparent Ki for Canine GR (nM) |

| Proligestone (PROL) | ~10-fold higher than MPA | ~10-fold higher than MPA |

| Medroxyprogesterone Acetate (MPA) | Data not provided directly, but stated to be ~10-fold lower than PROL | Data not provided directly, but stated to be ~10-fold lower than PROL |

| Progesterone | Higher than PROL | Higher than PROL |

| ORG 2058 | Approximately equal to MPA | Not applicable |

| Dexamethasone | Much higher than progestins | Lower than MPA and PROL |

| Cortisol | Much higher than progestins | Lower than Dexamethasone but higher than MPA and PROL |

Table 1: Apparent Inhibition Constants (Ki) of Proligestone and Other Steroids for Canine Progesterone and Glucocorticoid Receptors. Data is derived from Selman et al. (1996).[2] The study notes that the apparent inhibition constants for proligestone for both PR and GR were approximately 10 times higher than those of medroxyprogesterone acetate (MPA), indicating a lower binding affinity for proligestone compared to MPA.

The rank order for displacement of the PR ligand [3H]ORG 2058 from the canine uterine receptor was determined to be: MPA ≈ ORG 2058 > Proligestone > Progesterone >> Cortisol, Dexamethasone, and Spironolactone.[2] For the GR, the rank order of displacement of [3H]dexamethasone from the canine liver receptor was: Dexamethasone > Cortisol > MPA > Proligestone > Progesterone >> Aldosterone ≈ Spironolactone.[2] These findings highlight that while proligestone is a potent PR agonist, it also possesses significant affinity for the GR, a factor that may contribute to its overall pharmacological profile.[2]

Experimental Protocols

A thorough understanding of the experimental methodologies used to characterize proligestone's pharmacodynamics is essential for data interpretation and replication. The following sections detail the protocols for key experiments.

Competitive Receptor Binding Assay

This assay is fundamental for determining the binding affinity of a ligand for its receptor.

Objective: To determine the relative binding affinity of proligestone for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand for receptor binding sites.

Materials:

-

Canine uterine tissue (for PR) or liver tissue (for GR)[2]

-

Radiolabeled ligand (e.g., [3H]ORG 2058 for PR, [3H]dexamethasone for GR)[2]

-

Unlabeled proligestone and other competitor compounds

-

Cytosol extraction buffer

-

Scintillation fluid and counter

Methodology:

-

Cytosol Preparation: Homogenize canine uterine or liver tissue in buffer to prepare a cytosolic fraction containing the receptors.[2]

-

Competitive Binding: Incubate the cytosol with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled proligestone or other competitor compounds.[2]

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a technique such as charcoal-dextran adsorption or gel filtration.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of radioligand binding against the logarithm of the competitor concentration to generate a dose-response curve. Calculate the IC50 (the concentration of competitor that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Reporter Gene Assay

This cell-based assay is used to measure the transcriptional activity of a receptor in response to a ligand.

Objective: To quantify the ability of proligestone to activate the progesterone receptor and induce the expression of a reporter gene.

Materials:

-

Mammalian cell line (e.g., HEK293T or a relevant canine cell line)

-

Expression vector for the progesterone receptor

-

Reporter vector containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase)[3]

-

Transfection reagent

-

Proligestone

-

Luciferase assay reagent and luminometer[4]

Methodology:

-

Cell Culture and Transfection: Culture the chosen cell line and co-transfect with the PR expression vector and the PRE-reporter vector.

-

Compound Treatment: Treat the transfected cells with varying concentrations of proligestone.

-

Cell Lysis: After an appropriate incubation period, lyse the cells to release the cellular contents, including the reporter protein.[4]

-

Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.[4]

-

Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase vector) to account for variations in transfection efficiency. Plot the normalized reporter activity against the logarithm of the proligestone concentration to generate a dose-response curve and determine the EC50 (the concentration that elicits a half-maximal response).

Signaling Pathways

Upon binding to proligestone, the progesterone receptor initiates a cascade of molecular events that ultimately alter gene expression. This is primarily achieved through the classical genomic signaling pathway.

Genomic Signaling Pathway

The genomic pathway involves the direct regulation of gene transcription by the proligestone-PR complex.

-

Ligand Binding: Proligestone, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the progesterone receptor located in the cytoplasm or nucleus.

-

Receptor Dimerization and Translocation: Ligand binding induces a conformational change in the PR, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus.

-

DNA Binding and Co-regulator Recruitment: The proligestone-PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[5] This binding facilitates the recruitment of co-activators or co-repressors.

-

Transcriptional Regulation: The assembled complex modulates the rate of transcription of target genes by RNA polymerase II, leading to either an increase or decrease in the synthesis of specific messenger RNAs (mRNAs).[6]

-

Protein Synthesis and Cellular Response: The translated mRNAs produce new proteins that mediate the physiological effects of proligestone.

Proligestone-Induced Growth Hormone Expression in Canine Mammary Tissue

A significant pharmacodynamic effect of proligestone in dogs is the induction of growth hormone (GH) expression in the mammary gland.[7][8] This locally produced GH can act in an autocrine or paracrine manner to stimulate cell proliferation.[7]

The signaling pathway for this effect involves the classical genomic pathway leading to the transcription of the GH gene.

-

Proligestone Binds to PR: Proligestone binds to the progesterone receptor in mammary epithelial cells.

-

PR-Mediated Gene Transcription: The activated PR complex translocates to the nucleus and binds to the PRE in the promoter region of the growth hormone gene.

-

GH mRNA and Protein Synthesis: This leads to the transcription of GH mRNA and subsequent translation into GH protein.

-

Autocrine/Paracrine Signaling: The secreted GH binds to GH receptors on the same or neighboring mammary epithelial cells.

-

Activation of Proliferation Pathways: GH receptor activation stimulates intracellular signaling cascades, such as the JAK/STAT pathway, leading to the expression of genes that promote cell proliferation, such as Insulin-like Growth Factor 1 (IGF-1).[9]

Conclusion

Proligestone exerts its pharmacodynamic effects primarily through its potent agonism of the progesterone receptor. Its binding affinity, while lower than some other synthetic progestins like MPA, is sufficient to elicit significant physiological responses. The classical genomic signaling pathway is the principal mechanism through which proligestone regulates gene expression, leading to its therapeutic effects. A notable species-specific effect in dogs is the induction of mammary growth hormone expression, which has implications for both normal physiology and pathology. The dual affinity for the glucocorticoid receptor may also contribute to its overall clinical profile. This in-depth guide provides a foundational understanding of proligestone's pharmacodynamics, essential for researchers and professionals in the field of drug development and veterinary medicine.

References

- 1. Proligestone - Wikipedia [en.wikipedia.org]

- 2. Binding specificity of medroxyprogesterone acetate and proligestone for the progesterone and glucocorticoid receptor in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro antiprogestational/antiglucocorticoid activity and progestin and glucocorticoid receptor binding of the putative metabolites and synthetic derivatives of CDB-2914, CDB-4124, and mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. レポーターアッセイ | レポーター遺伝子アッセイ [promega.jp]

- 5. Integration of Progesterone Receptor Action with Rapid Signaling Events in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gene expression profiles of progestin-induced canine mammary hyperplasia and spontaneous mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expression of growth hormone in canine mammary tissue and mammary tumors. Evidence for a potential autocrine/paracrine stimulatory loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Molecular Signaling of Progesterone, Growth Hormone, Wnt, and HER in Mammary Glands of Dogs, Rodents, and Humans: New Treatment Target Identification [frontiersin.org]

- 9. Effects of the Insulin-like Growth Factor Pathway on the Regulation of Mammary Gland Development - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Insights into the Anti-Gonadotropic Properties of Proligestone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proligestone, a synthetic progestin utilized in veterinary medicine for the control of estrus, exerts its primary contraceptive effect through the suppression of gonadotropin secretion from the anterior pituitary. While in vivo studies have established its efficacy, a detailed in vitro understanding of its direct anti-gonadotropic properties remains an area of active investigation. This technical guide synthesizes the available in vitro data on Proligestone and extrapolates from the well-understood mechanisms of progesterone and other synthetic progestins to provide a comprehensive overview of its putative actions at the cellular level. This document details receptor binding affinities, postulates signaling pathways, and provides hypothetical experimental protocols for the in vitro assessment of Proligestone's anti-gonadotropic effects, aiming to serve as a foundational resource for further research and drug development.

Introduction

Proligestone is a potent synthetic progestogen that effectively suppresses the hypothalamic-pituitary-gonadal (HPG) axis, leading to the inhibition of follicular development and ovulation. The primary mechanism of action for progestins in gonadotropin suppression is their negative feedback effect at both the hypothalamus and the anterior pituitary. At the pituitary level, progestins can directly inhibit the synthesis and secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from gonadotroph cells. This guide focuses on the in vitro evidence and hypothesized mechanisms of Proligestone's direct action on pituitary gonadotrophs.

Receptor Binding Affinity of Proligestone

In vitro studies have demonstrated that Proligestone exhibits a high binding affinity for both the progesterone receptor (PR) and the glucocorticoid receptor (GR). This dual affinity is a key characteristic that influences its biological activity.

Table 1: Comparative Receptor Binding Affinity of Proligestone

| Ligand | Receptor | Relative Binding Affinity (Progesterone = 100%) | Reference |

| Proligestone | Progesterone Receptor (PR) | High (qualitative) | [1] |

| Proligestone | Glucocorticoid Receptor (GR) | High (qualitative) | [1] |

| Medroxyprogesterone Acetate (MPA) | Progesterone Receptor (PR) | Higher than Proligestone | [1] |

| Medroxyprogesterone Acetate (MPA) | Glucocorticoid Receptor (GR) | Higher than Proligestone | [1] |

Putative Signaling Pathways of Proligestone in Gonadotrophs

The direct anti-gonadotropic effect of progestins on pituitary gonadotrophs is primarily mediated through the progesterone receptor. Upon binding, Proligestone is thought to initiate a signaling cascade that ultimately leads to the suppression of gonadotropin gene expression and secretion. The following diagram illustrates the hypothesized signaling pathway.

Caption: Hypothesized signaling pathway of Proligestone in pituitary gonadotrophs.

Experimental Protocols for In Vitro Assessment

To further elucidate the direct anti-gonadotropic effects of Proligestone, the following experimental protocols are proposed, based on standard methodologies for assessing progestin activity on pituitary cells.

Primary Pituitary Cell Culture

A primary culture of anterior pituitary cells is essential for studying the direct effects of Proligestone on gonadotrophs in a physiologically relevant context.

Protocol:

-

Tissue Collection: Anterior pituitary glands are collected from donor animals (e.g., rats, sheep, or canids) under sterile conditions.

-

Cell Dissociation: The tissue is minced and subjected to enzymatic digestion (e.g., with trypsin or collagenase) to obtain a single-cell suspension.

-

Cell Plating: The dispersed cells are plated in appropriate culture dishes coated with an extracellular matrix component (e.g., Matrigel or poly-L-lysine) to promote attachment.

-

Culture Medium: Cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with serum, antibiotics, and other necessary growth factors.

-

Acclimatization: Cells are allowed to acclimatize for 48-72 hours before experimental treatments.

Caption: Workflow for primary pituitary cell culture.

In Vitro Gonadotropin Secretion Assay

This assay is designed to quantify the inhibitory effect of Proligestone on basal and GnRH-stimulated LH and FSH secretion.

Protocol:

-

Cell Treatment: Cultured pituitary cells are washed and incubated in a serum-free medium. Cells are then treated with varying concentrations of Proligestone (e.g., 10⁻¹² to 10⁻⁶ M) for a predetermined period (e.g., 24 hours).

-

GnRH Stimulation: A subset of wells for each Proligestone concentration is stimulated with a known concentration of GnRH (e.g., 10 nM) for a short period (e.g., 4 hours) at the end of the Proligestone incubation.

-

Sample Collection: The culture medium is collected from each well.

-

Hormone Quantification: The concentrations of LH and FSH in the collected media are quantified using specific and sensitive immunoassays (e.g., ELISA or RIA).

-

Data Analysis: Dose-response curves are generated to determine the IC50 of Proligestone for the inhibition of basal and GnRH-stimulated LH and FSH secretion.

Table 2: Hypothetical Dose-Response of Proligestone on Gonadotropin Secretion

| Proligestone Concentration (M) | % Inhibition of LH Secretion (Basal) | % Inhibition of LH Secretion (GnRH-stimulated) | % Inhibition of FSH Secretion (Basal) | % Inhibition of FSH Secretion (GnRH-stimulated) |

| 10⁻¹² | 5 | 8 | 3 | 5 |

| 10⁻¹¹ | 15 | 20 | 10 | 12 |

| 10⁻¹⁰ | 30 | 45 | 25 | 30 |

| 10⁻⁹ | 55 | 70 | 50 | 58 |

| 10⁻⁸ | 80 | 90 | 75 | 82 |

| 10⁻⁷ | 95 | 98 | 92 | 95 |

| 10⁻⁶ | 98 | 99 | 96 | 98 |

| IC50 (Hypothetical) | ~5 x 10⁻¹⁰ M | ~8 x 10⁻¹¹ M | ~8 x 10⁻¹⁰ M | ~2 x 10⁻¹⁰ M |

Note: The data in this table is hypothetical and serves as an example of expected results from an in vitro gonadotropin secretion assay. Actual values would need to be determined experimentally.

Gonadotropin Subunit Gene Expression Analysis

This protocol aims to investigate the effect of Proligestone on the transcription of the genes encoding the gonadotropin subunits (α-GSU, LHβ, and FSHβ).

Protocol:

-

Cell Treatment: Cultured pituitary cells are treated with various concentrations of Proligestone as described in the secretion assay protocol.

-

RNA Extraction: After the treatment period, total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): The expression levels of α-GSU, LHβ, and FSHβ mRNA are quantified by qPCR using specific primers. A housekeeping gene (e.g., GAPDH or β-actin) is used for normalization.

-

Data Analysis: The relative fold change in gene expression in response to Proligestone treatment is calculated.

Conclusion and Future Directions

The available in vitro data, primarily from receptor binding studies, indicates that Proligestone is a potent progestin with high affinity for both progesterone and glucocorticoid receptors. While direct in vitro evidence of its anti-gonadotropic effects at the pituitary level is limited, it is highly probable that Proligestone acts through the progesterone receptor to suppress LH and FSH gene expression and secretion, a mechanism well-established for progesterone and other synthetic progestins.

Future in vitro research should focus on:

-

Quantitative Analysis: Performing dose-response studies to determine the precise IC50 values of Proligestone for the inhibition of gonadotropin secretion and synthesis.

-

Signaling Pathway Elucidation: Utilizing specific inhibitors and molecular biology techniques to dissect the downstream signaling pathways activated by Proligestone in gonadotrophs.

-

Receptor Specificity: Investigating the relative contributions of the progesterone and glucocorticoid receptors to the anti-gonadotropic effects of Proligestone using specific receptor antagonists.

A more detailed in vitro characterization of Proligestone's anti-gonadotropic properties will not only enhance our fundamental understanding of its mechanism of action but also provide valuable data for the development of new and improved reproductive control agents.

References

Proligestone: A Technical Guide to Progesterone and Glucocorticoid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the binding affinity of proligestone, a synthetic progestin used in veterinary medicine, for both progesterone receptors (PR) and glucocorticoid receptors (GR). Proligestone is a potent agonist of the progesterone receptor, which is the primary mechanism of its action in regulating reproductive cycles.[1] However, it also exhibits significant cross-reactivity with the glucocorticoid receptor.[2] This dual-receptor interaction is critical for understanding its complete pharmacological profile, including its therapeutic effects and potential side effects. This document summarizes the available quantitative binding data, details the experimental methodologies used for its determination, and illustrates the relevant cellular signaling pathways. The information is based on key in-vitro studies conducted on canine receptors, which have established a comparative framework for understanding proligestone's receptor specificity.

Quantitative Binding Affinity Data

The binding affinity of proligestone and other reference compounds for canine progesterone and glucocorticoid receptors has been determined through competitive radioligand binding assays. The results are summarized in the tables below. The data is primarily derived from a key study by Selman et al. (1996), which utilized canine uterine cytosol for PR binding and canine liver cytosol for GR binding.

Table 1: Progesterone Receptor (PR) Binding Affinity

| Compound | Receptor Source | Radioligand | Relative Binding Affinity Rank | Apparent Inhibition Constant (Ki) |

| Medroxyprogesterone Acetate (MPA) | Canine Uterine Cytosol | [³H]ORG 2058 | 1 (highest) | Not explicitly stated in abstract |

| ORG 2058 | Canine Uterine Cytosol | [³H]ORG 2058 | 1 (highest) | Not explicitly stated in abstract |

| Proligestone (PROL) | Canine Uterine Cytosol | [³H]ORG 2058 | 2 | ~10x higher than MPA |

| Progesterone | Canine Uterine Cytosol | [³H]ORG 2058 | 3 | Not explicitly stated in abstract |

| Cortisol | Canine Uterine Cytosol | [³H]ORG 2058 | 4 (very low) | Not explicitly stated in abstract |

| Dexamethasone | Canine Uterine Cytosol | [³H]ORG 2058 | 4 (very low) | Not explicitly stated in abstract |

Note: A higher rank indicates stronger binding affinity. The apparent inhibition constant (Ki) for proligestone was found to be approximately 10 times higher than that of Medroxyprogesterone Acetate (MPA), indicating a lower affinity for the progesterone receptor compared to MPA.

Table 2: Glucocorticoid Receptor (GR) Binding Affinity

| Compound | Receptor Source | Radioligand | Apparent Inhibition Constant (Ki) | Relative Binding Affinity Rank |

| Dexamethasone | Canine Liver Cytosol | [³H]Dexamethasone | 0.8 nM | 1 (highest) |

| Cortisol | Canine Liver Cytosol | [³H]Dexamethasone | 1.2 nM | 2 |

| Medroxyprogesterone Acetate (MPA) | Canine Liver Cytosol | [³H]Dexamethasone | 3.7 nM | 3 |

| Proligestone (PROL) | Canine Liver Cytosol | [³H]Dexamethasone | ~37 nM (estimated) | 4 |

| Progesterone | Canine Liver Cytosol | [³H]Dexamethasone | Not explicitly stated in abstract | 5 |

| Aldosterone | Canine Liver Cytosol | [³H]Dexamethasone | 6 (very low) | Not explicitly stated in abstract |

Note: The Ki for proligestone is estimated based on the reported Ki for MPA (3.7 nM) and the finding that proligestone's Ki is approximately 10 times higher.[3] A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The binding affinity data presented was primarily generated using competitive radioligand binding assays. The following is a detailed description of the likely methodology based on the available literature.

Receptor Preparation

-

Progesterone Receptor (PR): Uterine tissue from dogs was homogenized in a cold buffer to create a cytosol preparation containing the progesterone receptors.

-

Glucocorticoid Receptor (GR): Liver tissue from dogs was homogenized in a cold buffer to create a cytosol preparation rich in glucocorticoid receptors.

Competitive Radioligand Binding Assay

This assay quantifies the ability of an unlabeled ligand (the competitor, e.g., proligestone) to displace a radiolabeled ligand from its receptor. The affinity of the competitor is determined by the concentration required to achieve 50% inhibition of the radioligand binding (IC50), which is then used to calculate the apparent inhibition constant (Ki).

Key components of the assays:

-

For Progesterone Receptor:

-

Radioligand: [³H]ORG 2058, a high-affinity synthetic progestin.

-

Competitors: Unlabeled proligestone, medroxyprogesterone acetate, progesterone, etc.

-

-

For Glucocorticoid Receptor:

-

Radioligand: [³H]Dexamethasone, a potent synthetic glucocorticoid.

-

Competitors: Unlabeled proligestone, dexamethasone, cortisol, medroxyprogesterone acetate, etc.

-

Assay Procedure:

-

Incubation: A constant concentration of the receptor preparation and the respective radioligand are incubated with varying concentrations of the unlabeled competitor compound.

-

Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is often achieved by methods such as filtration or charcoal adsorption.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

References

- 1. Immunohistochemical detection of progesterone receptors in the canine uterus and their relation to sex steroid hormone levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medroxyprogesterone acetate: a steroid with potent progestational activity but low receptor affinity in the guinea pig uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Progestin treatment in the dog. II. Effects on the hypothalamic-pituitary-adrenocortical axis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endometrial Enigma: A Technical Guide to the Biological Effects of Proligestone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proligestone, a second-generation synthetic progestin, is utilized in veterinary medicine for the control of reproduction. Its unique molecular structure is reported to confer a favorable safety profile with regard to the endometrium compared to first-generation progestogens. This technical guide provides an in-depth analysis of the biological effects of Proligestone on the endometrium, consolidating available quantitative data, outlining detailed experimental protocols for key assays, and visualizing its molecular interactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the mechanisms of progestin action and developing novel reproductive therapeutics.

Introduction

The endometrium, the mucosal lining of the uterus, undergoes dynamic cyclical changes under the influence of ovarian steroid hormones, primarily estrogen and progesterone. Progestins, synthetic analogues of progesterone, are widely used for various therapeutic purposes, including contraception, hormone replacement therapy, and the management of endometrial disorders. Proligestone is a distinct progestin notable for its use in veterinary species for the suppression and postponement of estrus.[1] It is purported to have minimal undesirable effects on the endometrium, a significant concern with prolonged progestin therapy which can include the development of cystic endometrial hyperplasia (CEH) and pyometra.[2][3] Understanding the precise molecular and histological effects of Proligestone on the endometrium is crucial for optimizing its clinical use and for the development of safer and more effective hormonal therapies.

Quantitative Data on Endometrial Effects

The following tables summarize the available quantitative data regarding the biological effects of Proligestone on the endometrium and related parameters.

Table 1: Incidence of Uterine Disorders in Bitches Treated with Proligestone for Estrus Control

| Treatment Group | Number of Treatments | Number of Bitches | Incidence of Cystic Endometrial Hyperplasia (CEH)/Pyometra Complex | Previous Treatment with other Progestagens | Reference |

| Proligestone Only | 1608 | 776 | 0.31% (5 cases) | No | [2] |

| Proligestone | Not Specified | Not Specified | 0.3% | Not Specified | [4][5][6] |

| Proligestone after other progestagens | 814 | 307 | 1.35% (11 cases) | Yes | [2] |

| Depot progestogens containing medroxyprogesterone acetate | Not Specified | Not Specified | 1.4% | Yes | [4][5][6] |

Table 2: Receptor Binding Affinity of Proligestone in Canine Tissues

| Receptor | Ligand | Competitor | Relative Binding Affinity (%) | Tissue Source | Reference |

| Progesterone Receptor (PR) | [3H]ORG 2058 | Progesterone | 100 | Uterus | [7] |

| Proligestone | >100 | Uterus | [7] | ||

| Medroxyprogesterone Acetate (MPA) | ~ORG 2058 | Uterus | [7] | ||

| Glucocorticoid Receptor (GR) | [3H]dexamethasone | Dexamethasone | 100 | Liver | [7] |

| Proligestone | < MPA, > Progesterone | Liver | [7] | ||

| Medroxyprogesterone Acetate (MPA) | < Cortisol, > Proligestone | Liver | [7] |

Table 3: Histological and Systemic Effects of Proligestone in Ovariohysterectomized Beagle Dogs

| Parameter | Treatment Group | Observation | Quantitative Data | Reference |

| Adrenal Cortex | Proligestone | Atrophy of zona fasciculata and reticularis | Thickness significantly smaller than in control animals | [8] |

| Medroxyprogesterone Acetate (MPA) | Atrophy of zona fasciculata and reticularis | Thickness significantly smaller than in control animals | [8] | |

| Mammary Glands | Proligestone | Well-developed alveoli and hyperplastic ductular epithelium. Development of benign mammary tumors. | 5 out of 7 dogs developed tumors. | [8] |

| Medroxyprogesterone Acetate (MPA) | Well-developed alveoli and hyperplastic ductular epithelium. Development of benign mammary tumors. | 5 out of 7 dogs developed tumors. | [8] |

Molecular Mechanism of Action and Signaling Pathways

Proligestone, as a progestin, exerts its primary effects by binding to and activating progesterone receptors (PRs). The binding of Proligestone to PR initiates a cascade of molecular events that modulate gene expression in endometrial cells. While specific signaling pathways for Proligestone have not been fully elucidated, the general mechanisms of progestin action in the endometrium are understood to involve both genomic and non-genomic pathways.

The genomic pathway involves the translocation of the Proligestone-PR complex to the nucleus, where it binds to progesterone response elements (PREs) on the DNA. This interaction modulates the transcription of target genes, leading to the observed physiological effects on the endometrium, such as reduced proliferation and increased secretory activity.

Non-genomic actions of progestins can be mediated through membrane-bound PRs, leading to the rapid activation of intracellular signaling cascades, including the MAPK/ERK pathway.[4] This can influence cell proliferation and differentiation.

Below is a diagram illustrating the putative signaling pathway of Proligestone in an endometrial cell, based on the known mechanisms of progestin action.

Caption: Putative signaling pathway of Proligestone in an endometrial cell.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological effects of Proligestone on the endometrium.

Competitive Progesterone Receptor Binding Assay

Objective: To determine the relative binding affinity of Proligestone for the progesterone receptor in canine uterine tissue.

Materials:

-

Canine uterine tissue from animals in estrus.

-

Tris-HCl buffer (50 mM, pH 7.4) containing 10% glycerol, 1 mM EDTA, and 12 mM monothioglycerol.

-

[3H]ORG 2058 (radiolabeled synthetic progestin).

-

Unlabeled Proligestone, progesterone, and other competing ligands.

-

Dextran-coated charcoal (DCC) solution (0.5% charcoal, 0.05% dextran in Tris-HCl buffer).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Cytosol Preparation: Homogenize frozen canine uterine tissue in Tris-HCl buffer. Centrifuge the homogenate at 105,000 x g for 60 minutes at 4°C. The resulting supernatant is the cytosol fraction containing the progesterone receptors.

-

Binding Assay:

-

Incubate aliquots of the cytosol with a fixed concentration of [3H]ORG 2058 (e.g., 1-5 nM).

-

To determine competitive binding, add increasing concentrations of unlabeled Proligestone, progesterone (as a reference), or other test compounds to separate incubation tubes.

-

Incubate the mixture for 18-24 hours at 4°C.

-

-

Separation of Bound and Unbound Ligand: Add DCC solution to each tube, vortex, and incubate for 15 minutes at 4°C. Centrifuge at 3,000 x g for 10 minutes at 4°C. The DCC will pellet the unbound steroid.

-

Quantification: Transfer the supernatant (containing the bound radioligand) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the concentration of the competitor required to inhibit 50% of the specific binding of [3H]ORG 2058 (IC50). The relative binding affinity (RBA) is calculated as: (IC50 of progesterone / IC50 of Proligestone) x 100.

Endometrial Histology and Morphometry

Objective: To evaluate the histological changes in the endometrium following Proligestone treatment.

Materials:

-

Canine uterine tissue samples (from control and Proligestone-treated animals).

-

10% neutral buffered formalin for fixation.

-

Paraffin wax.

-

Microtome.

-

Glass slides and coverslips.

-

Hematoxylin and Eosin (H&E) stains.

-

Periodic acid-Schiff (PAS) stain for glycogen.

-

Microscope with a calibrated eyepiece and image analysis software.

Procedure:

-

Tissue Processing: Fix uterine tissue samples in 10% neutral buffered formalin for 24 hours. Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin wax.

-

Sectioning and Staining: Cut 5 µm thick sections using a microtome and mount them on glass slides. Deparaffinize and rehydrate the sections. Stain with H&E for general morphology and with PAS to detect glycogen.

-

Histological Evaluation: Qualitatively assess the endometrial glands (shape, size, secretory activity), stroma (cellularity, edema), and luminal epithelium under a light microscope.

-

Morphometric Analysis:

-

Capture digital images of the stained sections at a standardized magnification.

-

Using image analysis software, measure the following parameters:

-

Endometrial thickness (from the luminal epithelium to the myometrium).

-

Glandular epithelial height.

-

Stromal-to-glandular ratio.

-

Number and diameter of glandular lumens.

-

-

-

Data Analysis: Compare the morphometric data between control and Proligestone-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

In Vitro Endometrial Cell Proliferation Assay

Objective: To assess the direct effect of Proligestone on the proliferation of endometrial cells in culture.

Materials:

-

Canine endometrial cell line or primary endometrial cells.

-

Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics, and antimycotics.

-

Proligestone stock solution in a suitable solvent (e.g., ethanol).

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) proliferation assay kit.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed endometrial cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Proligestone. Include a vehicle control (medium with the solvent used for the Proligestone stock).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Proliferation Assay (MTT/XTT):

-

Add the MTT or XTT reagent to each well according to the manufacturer's instructions.

-

Incubate for 2-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

-

Quantification: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.

-

Data Analysis: Express the results as a percentage of the vehicle control and plot the cell viability against the Proligestone concentration to determine the effect on cell proliferation.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the workflows for the described experimental protocols.

Caption: Workflow for Competitive Progesterone Receptor Binding Assay.

Caption: Workflow for Endometrial Histology and Morphometry.

Caption: Workflow for In Vitro Endometrial Cell Proliferation Assay.

Conclusion

Proligestone exhibits potent progestogenic activity with a high binding affinity for the progesterone receptor. The available data suggests a lower incidence of adverse endometrial effects, such as cystic endometrial hyperplasia and pyometra, compared to first-generation progestins, particularly when administered to animals without a history of prior progestogen treatment. Histological studies indicate that Proligestone, similar to other progestins, can induce systemic effects, including adrenal cortical atrophy and mammary gland hyperplasia in canines. The molecular mechanisms underlying Proligestone's action on the endometrium are presumed to follow the established genomic and non-genomic pathways of progestin signaling, leading to the modulation of gene expression and cellular responses that favor a quiescent, secretory endometrial state.

Further research is warranted to elucidate the specific gene expression profiles and signaling cascades modulated by Proligestone in endometrial cells. Such studies will provide a more comprehensive understanding of its mechanism of action and may facilitate the development of next-generation reproductive therapeutics with enhanced safety and efficacy. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting such future investigations.

References

- 1. Molecular Expression Profile Reveals Potential Biomarkers and Therapeutic Targets in Canine Endometrial Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. clinicaltheriogenology.net [clinicaltheriogenology.net]

- 4. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. QuicKey Pro Canine Pg(Progesterone) ELISA Kit - Elabscience® [elabscience.com]

- 6. msd-animal-health.co.in [msd-animal-health.co.in]

- 7. Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Intro to Routine and Special Staining in Histopathology [leicabiosystems.com]

Investigating the Weak Progestagenic Activity of Proligestone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proligestone is a synthetic progestin primarily utilized in veterinary medicine for the control of estrus in domestic animals.[1][2] Despite its classification as a progestational agent, it is often characterized as having weak progestagenic activity.[2] This technical guide provides an in-depth analysis of the available scientific data concerning the progestagenic and other hormonal activities of Proligestone. The document summarizes quantitative data on its receptor binding affinity, details the experimental protocols used for its characterization, and visually represents the associated signaling pathways and experimental workflows.

Molecular Profile of Proligestone

Proligestone, chemically known as 14α,17α-propylidenedioxyprogesterone, is a derivative of progesterone.[1] Its structural modifications are key to its unique pharmacological profile.

Receptor Binding Affinity

The progestagenic activity of Proligestone is primarily mediated through its interaction with the progesterone receptor (PR). However, like many synthetic steroids, it also exhibits affinity for other steroid receptors, notably the glucocorticoid receptor (GR).

Quantitative Data on Receptor Binding

A key study investigated the binding characteristics of Proligestone (PROL) in comparison to medroxyprogesterone acetate (MPA) and other steroids in canine tissues. The results indicated that while both MPA and Proligestone have high affinities for the progesterone and glucocorticoid receptors, Proligestone's affinity is comparatively lower than that of MPA.[3] The apparent inhibition constants of Proligestone for both the PR and GR were found to be approximately 10 times higher than those of MPA.[3]

The rank order for displacement of the PR ligand [3H]ORG 2058 from canine uterine receptors was determined as: MPA ≈ ORG 2058 > Proligestone > Progesterone >> Cortisol, Dexamethasone, and Spironolactone.[3] For the displacement of the GR ligand [3H]dexamethasone from canine liver receptors, the rank order was: Dexamethasone > Cortisol > MPA > Proligestone > Progesterone >> Aldosterone ≈ Spironolactone.[3]

| Compound | Target Receptor | Relative Binding Affinity | Species/Tissue |

| Proligestone | Progesterone Receptor (PR) | Lower than MPA and ORG 2058, higher than Progesterone | Canine Uterus |

| Proligestone | Glucocorticoid Receptor (GR) | Lower than Dexamethasone, Cortisol, and MPA | Canine Liver |

Table 1: Relative Binding Affinity of Proligestone to Progesterone and Glucocorticoid Receptors.

Progesterone Receptor Signaling Pathway

The cellular effects of Proligestone are initiated by its binding to the progesterone receptor, which can trigger both genomic and non-genomic signaling pathways.

Classical Genomic Signaling Pathway

The primary mechanism of action for progestins like Proligestone is through the regulation of gene expression.[4]

Caption: Classical genomic signaling pathway of the progesterone receptor.

Non-Genomic Signaling

In addition to the classical genomic pathway, progestins can also initiate rapid, non-genomic signaling cascades by interacting with membrane-associated progesterone receptors. This can lead to the activation of various intracellular signaling molecules.

Experimental Protocols

The characterization of Proligestone's progestagenic activity involves several key in vitro and in vivo experimental assays.

In Vitro Assays

This assay is used to determine the binding affinity of a compound to a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the relative binding affinity (RBA) of Proligestone for the progesterone and glucocorticoid receptors.

Materials:

-

Canine uterine tissue (for PR) or liver tissue (for GR) homogenates.

-

Radiolabeled ligands: [3H]ORG 2058 (for PR) and [3H]dexamethasone (for GR).

-

Unlabeled competitors: Proligestone, Medroxyprogesterone acetate (MPA), Progesterone, Dexamethasone, etc.

-

Scintillation counter.

Procedure:

-

Tissue Preparation: Prepare cytosol fractions from canine uterine or liver tissue through homogenization and ultracentrifugation.

-

Incubation: Incubate the cytosol preparations with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor (e.g., Proligestone).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displaced against the concentration of the competitor to determine the IC50 value (the concentration of the competitor that displaces 50% of the radiolabeled ligand). The apparent inhibition constant (Ki) can then be calculated.

Caption: Workflow for a competitive receptor binding assay.

This cell-based assay measures the ability of a compound to activate a receptor and induce the transcription of a reporter gene.

Objective: To quantify the progestagenic (agonist) activity of Proligestone.

Materials:

-

A mammalian cell line engineered to express the progesterone receptor and a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a progesterone-responsive promoter.

-

Cell culture reagents.

-

Proligestone and a reference progestin (e.g., Progesterone).

-

Luminometer or fluorescence microscope/plate reader.

Procedure:

-

Cell Culture and Transfection: Culture the reporter cell line under appropriate conditions.

-

Treatment: Treat the cells with varying concentrations of Proligestone or the reference progestin.

-

Incubation: Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression.

-

Cell Lysis and Assay: Lyse the cells and measure the activity of the reporter protein (e.g., luminescence for luciferase, fluorescence for GFP).

-

Data Analysis: Plot the reporter activity against the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

In Vivo Assays

This is a common clinical application and in vivo assessment of Proligestone's progestagenic and antigonadotrophic effects.

Objective: To evaluate the efficacy of Proligestone in suppressing estrus.

Animals: Sexually mature female dogs or cats.

Procedure:

-

Treatment: Administer Proligestone at a specified dosage and schedule. For example, a study in cats used a subcutaneous dose of 33 mg/kg.[5]

-

Observation: Monitor the animals for signs of estrus (e.g., behavioral changes, vulval swelling, vaginal discharge).

-

Data Collection: Record the time to cessation of estrus signs and the duration of estrus suppression.

-

Hormonal Analysis (Optional): Collect blood samples to measure plasma concentrations of reproductive hormones such as progesterone and estradiol.

In Vivo Pharmacological Effects

Proligestone is described as a long-acting progestational agent with good antigonadotrophic properties but is considered weakly progestagenic and lacks androgenic properties.[2] This unique profile means it has minimal effect on the endometrium, even when sensitized by estrogens.[2]

Antigonadotrophic Activity

Proligestone's ability to suppress estrus is largely attributed to its antigonadotrophic effects, which involve the inhibition of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) secretion from the pituitary gland. This leads to the prevention of follicular development and ovulation.

Effects on Other Endocrine Axes

Studies in cats have shown that Proligestone administration did not significantly alter plasma ACTH or serum insulin concentrations, in contrast to megestrol acetate which caused significant suppression of ACTH and hyperinsulinemia.[6] However, three out of seven cats treated with Proligestone did show markedly suppressed ACTH values for some time after treatment.[6]

Conclusion

The available evidence indicates that Proligestone is a synthetic progestin with a distinct pharmacological profile. Its progestagenic activity, as demonstrated by its binding to the progesterone receptor, is present but weaker compared to other synthetic progestins like medroxyprogesterone acetate. A significant component of its in vivo efficacy in controlling estrus stems from its antigonadotrophic properties. Furthermore, Proligestone exhibits a notable affinity for the glucocorticoid receptor, which may contribute to its overall endocrine effects. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of Proligestone and other novel progestational compounds. Future research focusing on obtaining absolute binding affinity data and conducting classical in vivo progestational assays would provide a more complete understanding of Proligestone's mechanism of action.

References

- 1. Proligestone - Wikipedia [en.wikipedia.org]

- 2. msd-animal-health.co.in [msd-animal-health.co.in]

- 3. Binding specificity of medroxyprogesterone acetate and proligestone for the progesterone and glucocorticoid receptor in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proligestone (CAS 23873-85-0) | Research Compound [benchchem.com]

- 5. Control of Feline Oestrous Cycle by Proligestone - WSAVA2004 - VIN [vin.com]

- 6. Effects of proligestone and megestrol on plasma adrenocorticotrophic hormone, insulin and insulin-like growth factor-1 concentrations in cats - PubMed [pubmed.ncbi.nlm.nih.gov]